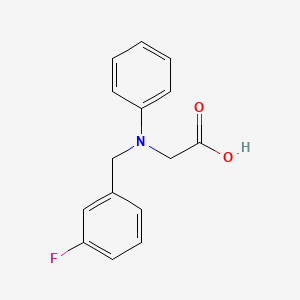

N-Benzyl-3-fluoro-DL-phenylglycine

Description

Significance of Unnatural Amino Acids as Research Subjects

Unnatural amino acids (UAAs) are amino acids that are not typically found in the natural synthesis of proteins. They can be created through chemical synthesis or genetic engineering. The introduction of UAAs into peptides and proteins is a powerful tool in protein engineering and drug discovery. nih.govrsc.org These synthetic amino acids can enhance the stability, selectivity, and activity of molecules, making them valuable in the development of new drugs. By modifying the structure of natural amino acids, researchers can create proteins with new functions, improved stability, or different interaction capabilities. For instance, incorporating UAAs can increase a peptide drug's resistance to enzymatic degradation in the body, thereby improving its stability.

The applications of UAAs are extensive and include the development of antibody-drug conjugates, probes for studying protein structure and function, and peptide-based imaging agents. nih.govrsc.org Their unique structures allow for the creation of novel therapeutic drugs and functional materials. sigmaaldrich.com

Historical Context of Fluorinated Amino Acids in Chemical and Biochemical Studies

The study of fluorinated amino acids, a specific class of UAAs, has a history spanning several decades. numberanalytics.com The introduction of fluorine atoms into amino acids can dramatically alter their physical and chemical properties, such as acidity, lipophilicity, and biological activity. numberanalytics.com This has made them valuable subjects in organofluorine chemistry, a field focused on organic compounds containing fluorine. numberanalytics.com

Initially, research focused on the synthesis and basic properties of these compounds. numberanalytics.com Over time, advancements in synthetic methods have allowed for the creation of a wide variety of fluorinated amino acids. numberanalytics.com The unique properties of fluorine, including its small size and high electronegativity, have made it a key element in medicinal chemistry. It is estimated that over 20% of pharmaceuticals currently on the market contain at least one fluorine atom. fu-berlin.de The incorporation of fluorinated amino acids into peptides and proteins can enhance their stability and bioavailability, which are crucial properties for drug candidates. fu-berlin.denih.gov Furthermore, the fluorine atom can serve as a sensitive probe for 19F NMR spectroscopy, a technique used to study the structure and function of biomolecules. nih.govnih.gov

Overview of Research Domains Pertaining to N-Benzyl-3-fluoro-DL-phenylglycine and Analogues

Research into N-Benzyl-3-fluoro-DL-phenylglycine and its analogs spans several key domains:

Medicinal Chemistry and Drug Discovery: Phenylglycine derivatives are explored as potential antagonists for metabotropic glutamate (B1630785) receptors, which are involved in various neurological processes. nih.gov The introduction of a fluorine atom, as seen in N-Benzyl-3-fluoro-DL-phenylglycine, is a common strategy to modulate the properties of drug candidates. nih.govenamine.net N-benzyl phenethylamines, which share a structural motif with the subject compound, have been studied for their effects on serotonin (B10506) receptors, which are targets for drugs treating a range of conditions including depression and anxiety. nih.gov

Biocatalysis and Protein Engineering: Fluorinated phenylglycine residues have been incorporated into the biosynthesis of glycopeptide antibiotics. nih.gov This "mutasynthesis" approach allows for the creation of novel antibiotic derivatives with potentially improved properties. nih.gov The ability to incorporate unnatural amino acids like fluorinated phenylglycines into proteins opens up possibilities for designing enzymes with new catalytic activities. nih.govrsc.org

Inhibitor Design: Phosphonic analogues of phenylglycine, including those with fluorine substitutions, have been investigated as inhibitors of aminopeptidases, a class of enzymes with various physiological roles. researchgate.net Understanding how these inhibitors interact with their target enzymes can guide the design of more potent and selective drugs. researchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| N-Benzyl-3-fluoro-DL-phenylglycine | 271583-22-3 | C15H14FNO2 | Medicinal Chemistry |

| 3-Fluoro-DL-phenylglycine | 7292-74-2 | C8H8FNO2 | Precursor for synthesis |

| DL-Phenylglycine | 2835-06-5 | C8H9NO2 | Building block |

| (3-Fluoro-benzylamino)-acetic acid | 923183-17-9 | C9H10FNO2 | Synthetic intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

2-[N-[(3-fluorophenyl)methyl]anilino]acetic acid |

InChI |

InChI=1S/C15H14FNO2/c16-13-6-4-5-12(9-13)10-17(11-15(18)19)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |

InChI Key |

PBYDZNSNFUDIMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Applications of N Benzyl 3 Fluoro Dl Phenylglycine As a Molecular Building Block

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of N-Benzyl-3-fluoro-DL-phenylglycine makes it a valuable precursor in asymmetric synthesis. As a chiral building block, it can be employed to induce stereoselectivity in the formation of new chiral centers. The presence of the N-benzyl group and the 3-fluoro-phenyl moiety can influence the steric and electronic environment of the chiral center, thereby directing the approach of incoming reagents.

Chiral auxiliaries are often employed in asymmetric synthesis to control the stereochemical outcome of a reaction. While specific studies on N-Benzyl-3-fluoro-DL-phenylglycine as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis suggest its potential in this area. uvic.ca For instance, chiral oxazolidinones derived from amino acids are widely used as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, such as enolate alkylations and aldol (B89426) reactions. usm.edu It is conceivable that a derivative of N-Benzyl-3-fluoro-DL-phenylglycine could be fashioned into a novel chiral auxiliary, where the fluorinated phenyl ring could fine-tune the electronic properties and steric hindrance, potentially leading to high levels of diastereoselectivity.

The general approach for utilizing a chiral auxiliary involves three key steps:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The effectiveness of a chiral auxiliary is determined by its ability to rigidly control the conformation of the transition state, thus favoring the formation of one diastereomer over the other. The specific substitution pattern of N-Benzyl-3-fluoro-DL-phenylglycine could offer unique advantages in this regard.

Integration into Peptidomimetic and Peptide Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. beilstein-journals.org The incorporation of non-proteinogenic amino acids like N-Benzyl-3-fluoro-DL-phenylglycine is a key strategy in the design of peptidomimetics. google.com

Design Principles for Incorporating N-Benzyl-3-fluoro-DL-phenylglycine into Peptidomimetics

The introduction of N-Benzyl-3-fluoro-DL-phenylglycine into a peptide sequence can induce significant conformational changes. nih.gov The fluorine atom, being highly electronegative, can influence the local electronic environment and participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions. vulcanchem.com These interactions can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. beilstein-journals.org

The N-benzyl group introduces steric bulk and removes the possibility of a hydrogen bond donor at the amide nitrogen, which can restrict the conformational flexibility of the peptide backbone. This N-alkylation is a common strategy to increase resistance to proteolysis. beilstein-journals.org The 3-fluorophenyl side chain can engage in π-π stacking interactions with other aromatic residues, further stabilizing the desired conformation. The position of the fluorine atom on the phenyl ring is critical, as it can alter the electronic distribution and the potential for specific interactions within a protein binding pocket.

The design of peptidomimetics containing N-Benzyl-3-fluoro-DL-phenylglycine should consider the interplay of these factors to achieve the desired three-dimensional structure and biological function.

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acid Residues

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. springernature.compeptide.com The incorporation of fluorinated amino acids, including phenylglycine derivatives, into peptides via SPPS is a well-established technique. nih.govnih.gov The general workflow of Fmoc-based SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. peptide.combeilstein-journals.org

A critical challenge when incorporating phenylglycine derivatives in SPPS is the increased propensity for racemization at the α-carbon during the coupling step. rsc.org This is due to the increased acidity of the α-proton. To overcome this, modified coupling protocols are often employed.

Table 1: Common Coupling Reagents and Conditions in SPPS

| Coupling Reagent | Additive | Base | Solvent | Key Features |

| HBTU | HOBt | DIPEA | DMF | Commonly used, efficient |

| HATU | HOAt | DIPEA/TMP | DMF | Less racemization, good for hindered couplings |

| PyBOP | DIPEA | DMF/NMP | Effective for difficult couplings | |

| DIC | HOBt/Oxyma | DMF | Carbodiimide-based, cost-effective |

For the incorporation of N-Benzyl-3-fluoro-DL-phenylglycine, the corresponding Fmoc-protected derivative, Fmoc-N-Benzyl-3-fluoro-DL-phenylglycine-OH, would be required. The choice of coupling reagent and conditions would be crucial to ensure efficient peptide bond formation while minimizing racemization. The use of coupling reagents known to suppress racemization, such as those based on HOAt, would be advantageous. rsc.org

Solution-Phase Synthetic Routes to Peptide Analogues

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the large-scale synthesis of shorter peptides or for fragments that are difficult to assemble on a solid support. nii.ac.jpresearchgate.net The synthesis of dipeptide building blocks is a common strategy in solution-phase synthesis. nih.gov For example, N-Benzyl-3-fluoro-DL-phenylglycine could be coupled with another protected amino acid ester to form a dipeptide.

A typical solution-phase coupling reaction involves the activation of the carboxylic acid of one amino acid derivative and its subsequent reaction with the free amine of another.

Table 2: Protecting Groups in Solution-Phase Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Benzyl (B1604629) ester | OBn | Hydrogenolysis |

| Methyl/Ethyl ester | OMe/OEt | Saponification |

The choice of protecting groups is critical to ensure that they can be selectively removed without affecting other parts of the molecule. For the synthesis of a dipeptide containing N-Benzyl-3-fluoro-DL-phenylglycine, one might start with Boc-N-Benzyl-3-fluoro-DL-phenylglycine-OH and couple it with an amino acid methyl ester, for instance. The resulting dipeptide could then be deprotected at either the N- or C-terminus for further chain elongation.

Formation of Nitrogen-Containing Heterocycles Featuring the N-Benzylphenylglycine Moiety

Nitrogen-containing heterocycles are prevalent scaffolds in many biologically active compounds. ethz.ch N-Benzyl-3-fluoro-DL-phenylglycine can serve as a versatile starting material for the synthesis of various heterocyclic systems, particularly those that can act as constrained peptidomimetics.

Synthesis of Cyclic Constrained Peptidomimetics

The incorporation of cyclic constraints into peptides is a powerful strategy to reduce conformational flexibility and enhance receptor affinity and selectivity. beilstein-journals.orgunibo.it Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient methods for the synthesis of both linear and cyclic peptidomimetics. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using a bifunctional component, such as an amino acid, the linear Ugi product can be subsequently cyclized. beilstein-journals.org N-Benzyl-3-fluoro-DL-phenylglycine could be used as the carboxylic acid component in an Ugi reaction. The resulting product, bearing the N-benzyl-3-fluorophenylglycyl moiety, could then be subjected to a ring-closing metathesis or other cyclization strategies to afford a constrained peptidomimetic.

Another important class of nitrogen-containing heterocycles are lactams. organic-chemistry.org For instance, δ-lactams can be synthesized through various routes, including the cyclization of amino acids. scispace.com A potential synthetic route to a fluorinated δ-lactam could involve the coupling of N-Benzyl-3-fluoro-DL-phenylglycine with a suitable unsaturated carboxylic acid, followed by a ring-closing metathesis reaction. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams. rasayanjournal.co.in While more complex, it is conceivable that a derivative of N-Benzyl-3-fluoro-DL-phenylglycine could be incorporated into a β-lactam structure, a privileged scaffold in medicinal chemistry.

The synthesis of piperidone derivatives, which are six-membered nitrogen-containing rings, can also be envisioned starting from N-Benzyl-3-fluoro-DL-phenylglycine. For example, a Dieckmann condensation of a suitably substituted diester derived from the parent amino acid could lead to a substituted piperidone. google.com These cyclic structures serve as valuable scaffolds for the development of novel therapeutic agents.

Applications in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of N-Benzyl-3-fluoro-DL-phenylglycine makes it a valuable precursor for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govrsc.org The strategic placement of functional groups in this building block allows for its participation in a variety of cyclization reactions.

One common application involves its use in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form complex products. researchgate.net For instance, the amino acid moiety can react with aldehydes or ketones and isocyanides in Ugi or Passerini reactions to generate peptide-like structures. These intermediates can then undergo subsequent intramolecular reactions to form heterocycles like piperazines, benzodiazepines, and other nitrogen-containing ring systems. The presence of the benzyl group on the nitrogen atom can influence the stereochemical outcome of these reactions and can be removed later if a primary amine is required.

Furthermore, the carboxyl group can be activated to react with difunctional reagents to form heterocyclic rings. For example, condensation with 1,2-diamines can lead to the formation of benzodiazepine (B76468) derivatives. Similarly, reaction with hydrazine (B178648) derivatives can yield pyridazinone structures. The fluoro-phenyl ring also plays a role, as the fluorine atom can modulate the electronic properties of the ring and influence the reactivity of the entire molecule.

The construction of diketopiperazines (DKPs), a class of cyclic dipeptides with a range of biological activities, is another significant application. mdpi.com A linear dipeptide containing N-benzyl-3-fluoro-DL-phenylglycine can readily cyclize to form the six-membered DKP ring. mdpi.com This process often involves the activation of the C-terminal carboxylic acid, followed by intramolecular nucleophilic attack by the N-terminal amino group.

The following table summarizes some of the heterocyclic scaffolds that can be synthesized using N-Benzyl-3-fluoro-DL-phenylglycine as a starting material:

| Heterocyclic Scaffold | Synthetic Approach | Key Reactions |

| Piperazines | Multicomponent Reactions | Ugi or Passerini reaction followed by cyclization |

| Benzodiazepines | Condensation Reactions | Reaction with 1,2-diamines |

| Pyridazinones | Condensation Reactions | Reaction with hydrazine derivatives |

| Diketopiperazines | Intramolecular Cyclization | Cyclization of a linear dipeptide precursor |

| Isoquinolines | Tandem Reactions | Palladium-catalyzed allylation and intramolecular amination |

Derivatization and Functionalization Strategies of the N-Benzyl-3-fluoro-DL-phenylglycine Core

The N-Benzyl-3-fluoro-DL-phenylglycine core offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties. These modifications can be targeted at the fluoro-phenyl ring, the carboxyl functionality, or the N-benzyl amino group.

Modifications at the Fluoro-Phenyl Ring

The fluoro-phenyl ring of N-Benzyl-3-fluoro-DL-phenylglycine is amenable to various functionalization reactions, allowing for the introduction of additional substituents that can modulate the compound's biological activity and physicochemical properties. google.comthieme-connect.com

One common strategy involves electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, and the existing substituents on the ring will influence the position of further substitution. However, the electron-withdrawing nature of the fluorine and the amino acid side chain can deactivate the ring towards electrophilic attack, sometimes requiring harsh reaction conditions.

Transition-metal-catalyzed cross-coupling reactions provide a more versatile approach for modifying the aromatic ring. researchgate.net For instance, if a bromo or iodo group is introduced onto the phenyl ring, Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

Directed C-H functionalization is an increasingly powerful tool for the selective modification of aromatic rings. nih.govunipv.it By using a directing group, which can be the existing amino or carboxyl functionality, a transition metal catalyst can be guided to a specific C-H bond on the phenyl ring, enabling the introduction of a new substituent with high regioselectivity.

The following table outlines some of the derivatization strategies for the fluoro-phenyl ring:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Alkyl |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Amino |

| Directed C-H Functionalization | Transition metal catalyst, Directing group | Various functional groups |

Transformations at the Carboxyl Functionality

The carboxyl group of N-Benzyl-3-fluoro-DL-phenylglycine is a key handle for a variety of chemical transformations, enabling the formation of amides, esters, and other carboxylic acid derivatives. These modifications are crucial for peptide synthesis and for altering the compound's solubility, stability, and pharmacokinetic properties. google.com

Amide bond formation is one of the most common transformations. The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This allows for the incorporation of the N-benzyl-3-fluoro-DL-phenylglycine unit into peptide chains or for the attachment of other molecular fragments.

Esterification of the carboxyl group can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or by using esterifying agents like diazomethane (B1218177) or alkyl halides. Esterification can be used to protect the carboxylic acid during other chemical transformations or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

The carboxyl group can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further possibilities for derivatization at this position.

The table below details common transformations at the carboxyl functionality:

| Transformation | Reagents | Product |

| Amide Formation | Amine, Coupling Reagent (e.g., EDC, HATU) | Amide |

| Esterification | Alcohol, Acid Catalyst or Esterifying Agent | Ester |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Derivatization at the N-Benzyl Amino Group

The N-benzyl amino group in N-Benzyl-3-fluoro-DL-phenylglycine provides another site for functionalization. While the benzyl group itself can be considered a protecting group, it can also be modified or replaced to introduce different functionalities. mdpi.comnih.gov

N-Alkylation or N-arylation can be performed to introduce different substituents on the nitrogen atom. This can be achieved through reductive amination with aldehydes or ketones or via nucleophilic substitution reactions with alkyl or aryl halides.

The benzyl group can be removed through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. This deprotection step yields the free secondary amine, which can then be subjected to a variety of further reactions. For example, the free amine can be acylated with acid chlorides or anhydrides to form amides, or it can be reacted with sulfonyl chlorides to form sulfonamides.

The free amine can also participate in the formation of various heterocyclic rings, as discussed in section 3.3.2. The ability to deprotect the nitrogen atom at a desired stage in a synthetic sequence adds to the versatility of N-Benzyl-3-fluoro-DL-phenylglycine as a building block.

The following table summarizes derivatization strategies at the N-benzyl amino group:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base or Reductive Amination | Tertiary Amine |

| Debenzylation | H₂, Pd/C | Secondary Amine |

| N-Acylation (after debenzylation) | Acid Chloride/Anhydride, Base | Amide |

| N-Sulfonylation (after debenzylation) | Sulfonyl Chloride, Base | Sulfonamide |

Interactions with Biological Systems: Mechanistic Perspectives Excluding Clinical Human Data

Impact of Fluorination on Amino Acid and Peptide Interactions with Biological Targets

Fluorine's unique properties, such as its high electronegativity and small van der Waals radius, can profoundly influence how amino acids and peptides bind to receptors and are processed by enzymes. d-nb.info

The strategic placement of fluorine atoms within a ligand can modulate its binding affinity for a biological receptor. This is often attributed to the altered electronic properties of the molecule. For instance, studies on fluorinated phenylalanine analogues and their interaction with the Ste2p receptor, a G protein-coupled receptor in yeast, have provided evidence for the role of cation-π interactions in ligand binding. nih.gov Progressive fluorination of the phenylalanine ring led to a linear increase in the dissociation constant (Kd), indicating a decrease in binding affinity. nih.gov This suggests that the electron-withdrawing nature of fluorine weakens the cation-π interaction between the aromatic ring of the amino acid and a cationic residue, such as arginine, in the receptor's binding pocket. nih.gov

While a direct study on N-Benzyl-3-fluoro-DL-phenylglycine's binding affinity was not found, research on similar fluorinated analogues provides a framework for understanding its potential interactions. The position of the fluorine atom on the phenyl ring is critical. Halogen groups at the meta position (position 3) of the benzene (B151609) ring in phenylalanine derivatives have been shown to increase affinity for the L-type amino acid transporter 1 (LAT1). researchgate.net This effect is correlated with the size of the halogen, suggesting that steric and electronic factors play a combined role in modulating ligand-receptor interactions. researchgate.net

Table 1: Impact of Phenylalanine Fluorination on Receptor Binding Affinity

| Analog | Receptor | Observed Effect on Binding Affinity (Kd) | Postulated Mechanism |

| Progressively fluorinated phenylalanine α-factor analogs | Ste2p (yeast G protein-coupled receptor) | Linear increase in Kd with increasing fluorination. nih.gov | Weakening of a cation-π interaction between the fluorinated ring and a cationic residue in the receptor. nih.gov |

| Phenylalanine derivatives with meta-halogen substitution | L-type amino acid transporter 1 (LAT1) | Increased affinity with increasing halogen size (F < Cl < Br < I). researchgate.net | A combination of steric and electronic effects. researchgate.net |

This table is based on findings from studies on fluorinated phenylalanine analogues and provides a predictive framework for N-Benzyl-3-fluoro-DL-phenylglycine.

The incorporation of fluorinated amino acids into peptides and proteins is influenced by the specificity of the enzymes involved in their synthesis and modification. Nonribosomal peptide synthetases (NRPSs), responsible for the synthesis of many peptide natural products, exhibit a degree of tolerance for unnatural amino acids, including fluorinated ones. nih.gov However, studies on the biosynthesis of glycopeptide antibiotics have shown that the incorporation of fluorinated phenylglycine residues can be limited by the acceptance of the NRPS machinery. nih.gov This suggests that while possible, the enzymatic recognition and subsequent transformation of these analogues are not always efficient. nih.govresearchgate.net

Enzymes can also be used for the synthesis of fluorinated compounds. For example, hydrolases are widely used for the resolution of racemic mixtures of amino acids to produce enantiomerically pure forms. unipd.it Transaminases are another class of enzymes that can be employed in the synthesis of fluorinated amino acids. nih.gov The enzymatic synthesis of D-phenylglycine and its derivatives is particularly important for the production of antibiotics like ampicillin. unipd.it

The presence of fluorine can also confer resistance to enzymatic degradation. This property is valuable in the design of more stable peptide-based drugs. mdpi.com

N-Benzyl-3-fluoro-DL-phenylglycine as a Molecular Probe for Biochemical Pathway Exploration

Fluorinated amino acids, including N-Benzyl-3-fluoro-DL-phenylglycine, can serve as valuable molecular probes for studying biochemical pathways. The fluorine atom can act as a sensitive reporter group for ¹⁹F NMR spectroscopy, allowing for the investigation of protein structure, dynamics, and ligand binding events. nih.govresearchgate.netmdpi.com By incorporating a fluorinated amino acid into a protein, researchers can gain insights into the local environment of that residue and how it changes upon interaction with other molecules. mdpi.com

Furthermore, the introduction of a fluorinated analogue can perturb a biological system, and the resulting effects can provide information about the pathway in which the native molecule is involved. For instance, the misincorporation of p-fluorophenylalanine into the proteome of Escherichia coli has been shown to induce toxicity and inhibit cell growth, highlighting its utility in studying protein synthesis and function in bacteria. nih.gov

While specific studies utilizing N-Benzyl-3-fluoro-DL-phenylglycine as a molecular probe are not detailed in the provided search results, the principles established with other fluorinated amino acids are directly applicable. Paramagnetic chemical probes are also used to study biological macromolecules, and while distinct from fluorinated probes, they offer complementary approaches to understanding molecular interactions. acs.org

Studies on Modified Peptides and Proteins Containing N-Benzyl-3-fluoro-DL-phenylglycine Residues

The incorporation of unnatural amino acids like N-Benzyl-3-fluoro-DL-phenylglycine into peptides and proteins allows for the creation of novel biomolecules with tailored properties.

Several methods exist for incorporating unnatural amino acids into peptides and proteins. springernature.com Solid-phase peptide synthesis (SPPS) is a widely used chemical method that allows for the stepwise assembly of a peptide chain, incorporating natural and unnatural amino acids at specific positions. nih.govmdpi.com This technique offers precise control over the sequence and composition of the resulting peptide.

Biosynthetic approaches have also been developed to incorporate unnatural amino acids into proteins in living cells. springernature.com One such method involves the use of mutasynthesis, where a strain of an organism is engineered to be deficient in the production of a natural amino acid. nih.gov By supplementing the growth medium with an unnatural analogue, this engineered strain can incorporate the analogue into its proteins. nih.gov This has been demonstrated with the incorporation of fluorinated phenylglycine residues into glycopeptide antibiotics. nih.govresearchgate.net Other biosynthetic methods include the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs to expand the genetic code of an organism. springernature.com

Table 2: Methods for Incorporating Unnatural Amino Acids into Peptides

| Method | Description | Advantages | Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. nih.govmdpi.com | High purity and precise control over sequence. qyaobio.com | Generally limited to smaller peptides. springernature.com |

| Mutasynthesis | Use of an engineered organism lacking a natural amino acid, which is then supplemented with an unnatural analogue. nih.gov | Can produce larger proteins with the unnatural amino acid. | Incorporation efficiency can be low and dependent on enzyme specificity. nih.gov |

| Expanded Genetic Code | Use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs. springernature.com | Allows for site-specific incorporation into proteins in living cells. | Can be technically challenging to develop the necessary molecular machinery. |

The introduction of a fluorinated residue can have significant effects on the conformation and structure of a peptide or protein. The stereoelectronic properties of the C-F bond can influence local backbone and side-chain conformations. rsc.org For example, the incorporation of fluorinated proline analogues has been shown to alter the pucker of the proline ring and the cis/trans ratio of the preceding peptide bond. nih.gov

In some cases, the introduction of a fluorinated residue can be used to stabilize a particular conformation. For instance, studies on peptides containing a fluorinated pseudoproline residue have revealed the presence of a stable type-VI β-turn. rsc.org The conformational rigidity conferred by the fluorinated residue can be advantageous in the design of peptides with specific three-dimensional structures and biological activities. However, it is also crucial to consider that the introduction of a non-natural residue can potentially disrupt the native structure and function of a peptide or protein. d-nb.info Therefore, careful conformational and activity studies are necessary for each labeled analogue. d-nb.info

Future Directions and Emerging Research Avenues for N Benzyl 3 Fluoro Dl Phenylglycine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of N-Benzyl-3-fluoro-DL-phenylglycine synthesis lies in the development of greener and more efficient methods. acs.org Current research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the exploration of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. acs.org This approach has the potential to significantly reduce the environmental impact of chemical synthesis. acs.org Another area of focus is the development of novel catalytic systems. For instance, metal-catalyzed C–H functionalization is a powerful tool for creating complex molecules with high precision and efficiency. nih.gov Researchers are investigating the use of earth-abundant metals as catalysts to replace more expensive and toxic precious metals.

Furthermore, flow chemistry offers a continuous and scalable alternative to traditional batch processing. fu-berlin.de The synthesis of fluorinated amino acids in flow reactors has demonstrated the potential for improved reaction control, enhanced safety, and higher yields. fu-berlin.de

Future research will likely focus on:

Solvent-free or green solvent-based synthetic routes.

The use of biocatalysis and enzymatic reactions for stereoselective synthesis. bath.ac.uk

Photocatalytic and electrocatalytic methods for C-F bond formation. nih.gov

Exploration of New Application Domains in Organic and Bioorganic Chemistry

The unique structural features of N-Benzyl-3-fluoro-DL-phenylglycine make it a valuable building block for a wide range of applications in organic and bioorganic chemistry. ethernet.edu.et The presence of the fluorine atom can significantly alter the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. ethernet.edu.ettcichemicals.com

In organic synthesis , this compound can serve as a chiral auxiliary or a precursor for the synthesis of complex heterocyclic scaffolds. mdpi.comwhiterose.ac.uk Its derivatives are being explored as organocatalysts for various chemical transformations.

In bioorganic and medicinal chemistry , the introduction of a fluorinated phenylglycine moiety into peptides and other bioactive molecules is a strategy to enhance their therapeutic potential. nih.gov For example, fluorinated amino acids have been incorporated into glycopeptide antibiotics to generate novel derivatives with potentially improved properties. nih.govresearchgate.net Research is also directed towards developing fluorinated analogs of amino acids as inhibitors of enzymes such as aminopeptidases. researchgate.net

Emerging application domains include:

Fluorine-containing liquid crystals: The unique properties of fluorinated compounds make them attractive for applications in materials science.

19F NMR probes: The fluorine atom can be used as a sensitive probe to study molecular interactions and protein dynamics. mdpi.comacs.org

Drug discovery: The development of novel inhibitors for enzymes like sphingosine-1-phosphate lyase is an active area of research. ub.edu

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

The increasing complexity of N-Benzyl-3-fluoro-DL-phenylglycine derivatives necessitates the use of advanced analytical techniques for their characterization. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for determining the precise structure and stereochemistry of these molecules.

19F NMR spectroscopy is particularly valuable for studying fluorinated compounds. acs.org It provides a sensitive and direct method for observing the fluorine atoms within a molecule, offering insights into their chemical environment and interactions. mdpi.comacs.org The development of new chiral derivatizing agents for 19F NMR is enhancing the ability to determine the absolute configuration of chiral amines and alcohols. acs.orgresearchgate.net

X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding structure-activity relationships. Computational methods are also being increasingly used to predict spectroscopic properties and to aid in structural elucidation.

Future advancements in this area may include:

The development of new and more sensitive NMR pulse sequences.

The application of cryogenic NMR for studying dynamic processes.

The use of synchrotron-based techniques for microcrystal analysis.

Integrated Approaches Combining Synthetic Chemistry with Computational Design and Mechanistic Inquiry

The synergy between synthetic chemistry, computational modeling, and mechanistic studies is driving innovation in the field of N-Benzyl-3-fluoro-DL-phenylglycine chemistry. Computational docking simulations are being used to design novel inhibitors for biological targets by predicting their binding modes and affinities. ub.edu

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of compounds with their biological activities, guiding the design of more potent and selective molecules. nih.gov Mechanistic studies, often aided by computational calculations, are providing a deeper understanding of reaction pathways and enabling the optimization of reaction conditions. nih.gov

Q & A

Q. How can computational modeling predict the reactivity of N-Benzyl-3-fluoro-DL-phenylglycine in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluorine substituent on reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., rate constants in Suzuki-Miyaura couplings) .

Q. What strategies resolve contradictions between melting point data and HPLC purity results?

- Methodological Answer : Discrepancies may arise from polymorphic forms or co-crystallized solvents. Perform:

- DSC/TGA : Detect thermal events (e.g., solvent loss below melting point).

- XRD : Identify crystalline phases.

- Mass Spectrometry : Rule out non-volatile impurities undetected by HPLC .

Q. How can researchers identify and quantify byproducts in large-scale syntheses?

- Methodological Answer : Use LC-MS with high-resolution Q-TOF detection to trace low-abundance byproducts (e.g., de-fluorinated or N-debenzylated analogs). Isotopic labeling (e.g., ¹⁸O in carboxyl groups) aids mechanistic tracking. Compare fragmentation patterns with spectral libraries .

Q. What experimental designs minimize batch-to-batch variability in enantiomeric ratios?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and reaction time. Use response surface methodology (RSM) to model interactions between variables and achieve consistent enantiomeric distributions .

Q. How does the fluorine substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Conduct comparative assays with non-fluorinated analogs (e.g., N-Benzyl-DL-phenylglycine) in enzymatic inhibition studies. Use fluorescence polarization assays to measure binding affinities to target proteins (e.g., kinases). Correlate logP values (measured via shake-flask method) with membrane permeability .

Q. What safety protocols are critical when handling N-Benzyl-3-fluoro-DL-phenylglycine in aerosol-generating processes?

- Methodological Answer : Use local exhaust ventilation (LEV) systems and HEPA filters to contain airborne particles. Conduct occupational exposure monitoring via personal air sampling (NIOSH Method 0500). Emergency protocols include immediate decontamination with water showers and medical consultation for respiratory exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.